1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine
Overview
Description
“1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine” has been synthesized as a selective high-affinity ligand for sigma-1 receptors . It is a potent σ1 receptor agonist . The sigma receptors are functional, membrane-bound, G-protein−coupled receptors distributed in the central nervous system (CNS) and peripheral organs . They are distinct from opiate and phencyclidine binding sites .
Synthesis Analysis
The corresponding radioligand, 18F-1, was synthesized via nucleophilic [18F]fluoride displacement from the appropriate N-alkylmesylate precursor . [18F]FPS was found to be a high-affinity σ1 receptor ligand with a dissociation constant (Kd) of 0.5 nM .
Molecular Structure Analysis
The molecular formula of “1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine” is C16H21FN2O . The InChI is InChI=1S/C16H21FN2O/c17-8-1-9-19-10-6-15(7-11-19)13-20-16-4-2-14(12-18)3-5-16/h2-5,15H,1,6-11,13H2 . The Canonical SMILES is C1CN(CCC1COC2=CC=C(C=C2)C#N)CCCF .
Chemical Reactions Analysis
The synthesis of “1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine” involves nucleophilic [18F]fluoride displacement from the appropriate N-alkylmesylate precursor .
Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine” is 276.35 g/mol . It has a XLogP3-AA of 3.1 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 6 rotatable bonds .
Scientific Research Applications
PET Imaging of Sigma-1 Receptors : The compound has been synthesized as a selective high-affinity ligand for sigma-1 receptors, with promising results for in vivo tomographic evaluation of sigma receptors. It exhibited high brain uptake and specific binding to sigma receptors in various organs, indicating its potential for PET imaging in diagnosing and studying neurological disorders (Waterhouse & Collier, 1997).
Synthesis for Radioligand Development : The synthesis process of this compound, aimed at developing a sigma-1 receptor ligand for PET, was detailed, including its selective affinity for sigma-1 over sigma-2 receptors and appropriate lipophilicity for brain uptake (Collier, O'Brien & Waterhouse, 1996).
Evaluation in Rats for CNS Applications : A study explored the use of a structurally similar compound for PET assessment of CNS sigma-1 receptors in rats. This research highlighted its characteristics and potential superiority due to faster CNS clearance compared to another related compound (Waterhouse, Chang, Zhao & Carambot, 2006).
Probe Development for σ Receptors : Research on halogenated 4-(phenoxymethyl)piperidines, including this compound, showed their potential as probes for σ receptors. The study highlighted the significant binding of these compounds to σ receptors in the brain and other organs (Waterhouse, Mardon, Km, Collier & O'Brien, 1997).
Applications in Cancer Research : The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, related to this compound, were studied, focusing on hydrolysis-mediated clearance and its impact on cancer treatment efficacy (Teffera et al., 2013).
properties
IUPAC Name |
4-[[1-(3-fluoropropyl)piperidin-4-yl]methoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-8-1-9-19-10-6-15(7-11-19)13-20-16-4-2-14(12-18)3-5-16/h2-5,15H,1,6-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXCGCEJWKWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=C(C=C2)C#N)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171021 | |
Record name | 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | |
CAS RN |
180847-28-3 | |
Record name | 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180847283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((1-(3-(FLUORO)PROPYL)-4-PIPERIDINYL)METHOXY)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG774J9LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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